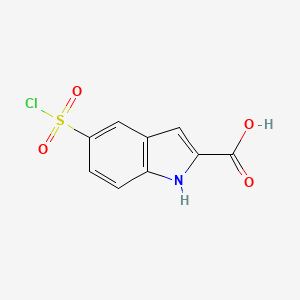

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

カタログ番号 B580725

CAS番号:

1369238-14-1

分子量: 259.66

InChIキー: JGHSVFTWWDLFBY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid” likely contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has a chlorosulfonyl group (-SO2Cl) and a carboxylic acid group (-COOH) attached .

Synthesis Analysis

While specific synthesis methods for this compound are not available, chlorosulfonyl isocyanate (CSI) is a versatile reagent used in organic synthesis, particularly for the preparation of bioactive products containing the sulfamoyl moiety .Molecular Structure Analysis

The structure of a similar compound, chlorosulfonyl isocyanate, consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .Chemical Reactions Analysis

Chlorosulfonyl isocyanate (CSI) displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides, etc. It is widely used as a key intermediate for the insertion of the sulfamoyl moiety in various compounds .科学的研究の応用

Synthesis and Characterization

- A series of new compounds derived from 1H-indole-2-carboxylic acids, like 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, were synthesized using 1H-indole-2-carboxylic acids as the core compound. These were characterized by various spectroscopic methods and molecular docking studies were carried out to predict their binding interactions with target proteins, such as EGFR (Reddy et al., 2022).

Novel Synthesis of Derivatives

- Novel synthesis techniques were employed to create biologically active indolo[3,2-C]isoquinoline derivatives starting from indole-2-carboxylates. These derivatives were further transformed through a series of chemical reactions to yield different compounds with potential biological applications (Sharma, 2017).

Structural Characterization

- Indole-5-carboxylic acid trimer, formed during electro-polymerization of indole-5 carboxylic acid, was characterized using a range of one- and two-dimensional NMR techniques. This study helps in understanding the molecular structure of such trimers (Mackintosh et al., 1994).

Antidiabetic Agent Synthesis

- Derivatives of Tryptoline-3-Carboxylic Acid, synthesized by coupling with various sulfonyl chlorides, were tested for in vivo antidiabetic activity. These studies provide insights into the potential therapeutic applications of indole-2-carboxylic acid derivatives (Choudhary et al., 2011).

Antimicrobial Activity

- A series of indole-2-carboxylic acid derivatives were synthesized and screened for their antibacterial and antifungal activities, showing significant antimicrobial properties. This research highlights the potential of these derivatives in developing new antimicrobial agents (Raju et al., 2015).

X-ray Diffraction Studies

- The crystal and molecular structure of 5-methoxyindole-3-acetic acid, a derivative of indole-2-carboxylic acid, was determined using X-ray diffraction. This structural analysis is crucial for understanding the physical and chemical properties of such compounds (Sakaki et al., 1975).

Oligomerization Studies

- Research on the oligomerization of indole derivatives, like indole-5-carboxylic acid, revealed the formation of various adducts and dimers. Such studies are significant for understanding the chemical behavior and potential applications of these compounds in various fields (Mutulis et al., 2008).

Safety and Hazards

特性

IUPAC Name |

5-chlorosulfonyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO4S/c10-16(14,15)6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHSVFTWWDLFBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

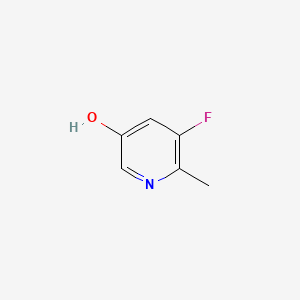

4-Fluoropyridin-3-ol

1060804-45-6

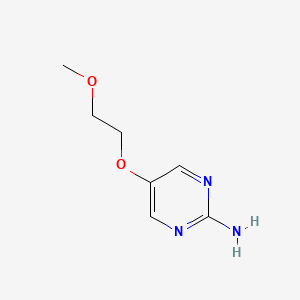

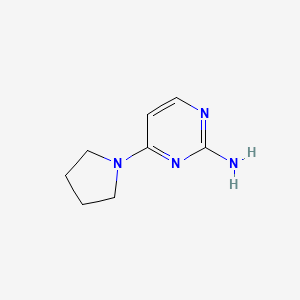

4-(Pyrrolidin-1-YL)pyrimidin-2-amine

1215986-09-6

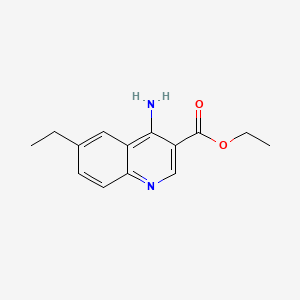

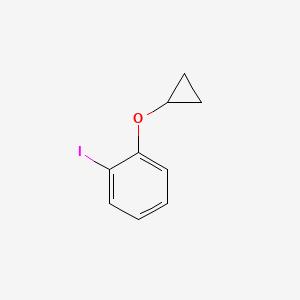

1-Cyclopropoxy-2-iodobenzene

1243289-94-2

![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-methylpiperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B580650.png)

![N-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-2-(1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)acetamide](/img/structure/B580651.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B580652.png)